1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate
Overview
Description
1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[35]nonane-1,6-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[35]nonane-1,6-dicarboxylate typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 6-methyl-1,7-diazaspiro[3.5]nonane-1-carboxylate
- tert-Butyl 2,5-diazaspiro[3.6]decane-2-carboxylate
- cis-8-Boc-3,8-diazabicyclo[4.2.0]octane
These compounds share similar structural features but differ in their substituents and specific applications. The unique combination of benzyl, tert-butyl, and methyl groups in 1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3
Properties
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 3-methyl-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-16-13-23(19(25)26-14-17-9-6-5-7-10-17)21(16)11-8-12-22(15-21)18(24)27-20(2,3)4/h5-7,9-10,16H,8,11-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUZYGUKYSNEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C12CCCN(C2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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